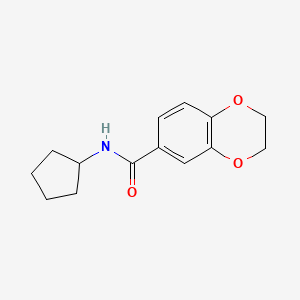

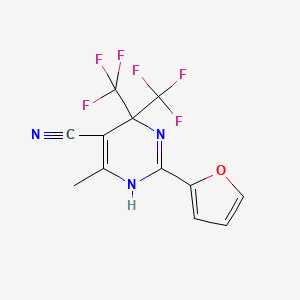

![molecular formula C16H14ClNO3 B5707416 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile CAS No. 677760-66-6](/img/structure/B5707416.png)

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile, commonly known as clopidogrel, is a drug used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral artery disease. It is a thienopyridine derivative that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on the platelet surface.

Mecanismo De Acción

Clopidogrel irreversibly binds to the P2Y12 receptor on the platelet surface, inhibiting the activation and aggregation of platelets. This results in a decreased risk of thrombus formation and subsequent cardiovascular events.

Biochemical and Physiological Effects

Clopidogrel has been shown to reduce the risk of cardiovascular events, including myocardial infarction, stroke, and death, in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been shown to reduce the risk of stent thrombosis and restenosis after percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing invasive procedures.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Clopidogrel is a widely used drug in clinical practice, and its mechanism of action has been well-characterized. This makes it a useful tool for investigating platelet function and thrombus formation in vitro. However, clopidogrel is not without limitations. Its irreversible binding to the P2Y12 receptor means that its effects cannot be easily reversed, which can be problematic in the event of bleeding or the need for urgent surgery.

Direcciones Futuras

Future research on clopidogrel could focus on identifying biomarkers that predict response to the drug, as well as developing new therapies that target platelet function and thrombus formation. Additionally, further investigation into the mechanism of action of clopidogrel could lead to the development of more effective and safer antiplatelet agents.

Métodos De Síntesis

The synthesis of clopidogrel involves several steps, including the condensation of 2-chloro-4,6-dimethoxyphenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thioacetic acid.

Aplicaciones Científicas De Investigación

Clopidogrel has been extensively studied for its efficacy in preventing cardiovascular events in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been investigated for its potential use in reducing the risk of stent thrombosis and restenosis after percutaneous coronary intervention. In addition, clopidogrel has been studied in combination with aspirin for secondary prevention of cardiovascular events.

Propiedades

IUPAC Name |

2-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYJCVOLNSOSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358411 |

Source

|

| Record name | STK195595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

677760-66-6 |

Source

|

| Record name | STK195595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)

![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)

![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)

![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)